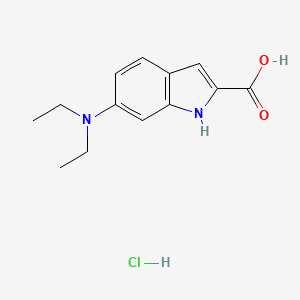

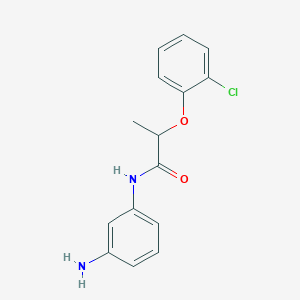

6-(Diethylamino)-1H-indole-2-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

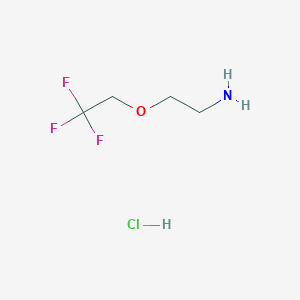

6-(Diethylamino)-1H-indole-2-carboxylic acid hydrochloride, also known as DICA or DICA-HCl, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water, alcohol, and other organic solvents. DICA-HCl is used in a variety of applications, including synthesis and catalysis, drug discovery and development, and biochemistry and physiology research.

Applications De Recherche Scientifique

DNA Binding Agents Synthesis

Indole dicarboxylic acids, including structures similar to 6-(Diethylamino)-1H-indole-2-carboxylic acid hydrochloride, have been studied for their potential as linkers in synthesizing bis-netropsin analogues. These analogues are designed to fit the minor groove of DNA, showing strong binding particularly to AT-rich regions. This indicates their potential utility in molecular biology research for DNA interaction studies, potentially impacting areas such as gene regulation, DNA repair mechanisms, and the development of new therapeutic agents targeting specific DNA sequences (Khalaf et al., 2000).

Antiviral Activity Exploration

Compounds structurally related to this compound have been synthesized and evaluated for their antiviral activities. For instance, derivatives of indole-2-carboxylic acids were tested against viruses such as the bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A virus. While many compounds showed no significant activity, specific derivatives demonstrated effectiveness against influenza A virus replication in cell cultures and in vivo models, highlighting the potential of indole derivatives in antiviral drug development (Ivashchenko et al., 2014).

Antibacterial and Antifungal Properties

Research into indole-2-carboxylic acid derivatives, akin to this compound, has shown promising antibacterial and antifungal properties. These compounds have been tested against various bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains such as Candida albicans, exhibiting significant antibacterial and moderate antifungal activities. This suggests their potential application in developing new antimicrobial agents (Raju et al., 2015).

Anti-inflammatory Drug Development

Indole acetamide derivatives, structurally related to this compound, have been synthesized and analyzed for their anti-inflammatory properties. These compounds have been subjected to molecular docking analyses targeting cyclooxygenase domains COX-1 and 2, showing potential as anti-inflammatory agents. Such studies contribute to the understanding of indole derivatives' interactions with biological targets and their potential therapeutic applications (Al-Ostoot et al., 2020).

Photophysical and Fluorescent Probe Development

Indole derivatives have been explored for their photophysical properties, yielding compounds with high fluorescence quantum yields and solvent sensitivity. This makes them suitable candidates for fluorescent probes, which are crucial in various scientific research applications including cellular imaging, detection of specific ions, and studying biological processes at the molecular level (Pereira et al., 2010).

Orientations Futures

Propriétés

IUPAC Name |

6-(diethylamino)-1H-indole-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.ClH/c1-3-15(4-2)10-6-5-9-7-12(13(16)17)14-11(9)8-10;/h5-8,14H,3-4H2,1-2H3,(H,16,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGOKEFTWGXDBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(N2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Bromobenzyl)thio]acetohydrazide](/img/structure/B1341483.png)

![2-[(3,4-Dichlorobenzyl)thio]acetohydrazide](/img/structure/B1341484.png)

![5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid](/img/structure/B1341510.png)

![N-[(4-fluorophenyl)acetyl]glycine](/img/structure/B1341515.png)

![2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1341530.png)